molecular formula C37H65NO12 B14781143 (4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

Cat. No.: B14781143
M. Wt: 715.9 g/mol
InChI Key: JFVYXJKGJMUGRG-AFNVAMFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as microfluidization and the selection of appropriate catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, would need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its functional groups may interact with biological molecules, making it useful in biochemical studies.

    Medicine: The compound’s structure suggests potential pharmacological activity, which could be explored for drug development.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, the dimethylamino group may interact with receptors or enzymes, while the hydroxyl and methoxy groups could participate in hydrogen bonding or other interactions. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C37H65NO12

Molecular Weight

715.9 g/mol

IUPAC Name

(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1

InChI Key

JFVYXJKGJMUGRG-AFNVAMFWSA-N

Isomeric SMILES

CCC1[C@@](C(C(C2=C(C[C@@](O2)(C(C(C(C(C(=O)O1)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Origin of Product

United States

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